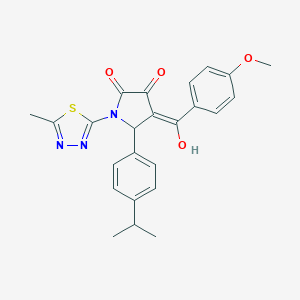![molecular formula C19H19N3O2 B265687 (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide is not fully understood. It has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of cancer cells by inhibiting the activity of enzymes that are involved in cell proliferation. Additionally, it may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the expression of proteins that are involved in cell proliferation and survival, and it has been found to increase the expression of proteins that are involved in apoptosis. Additionally, it has been found to reduce the production of inflammatory cytokines, and it has been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potential anticancer properties. It has been found to inhibit the growth of various cancer cells, and it may be useful in developing new cancer treatments. Additionally, it has been found to have anti-inflammatory and antimicrobial properties, which may be useful in developing new treatments for inflammatory and infectious diseases. One of the limitations of using (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potential toxicity. It may have toxic effects on normal cells, and further studies are needed to determine its safety.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide. One direction is to further study its mechanism of action, to better understand how it inhibits the growth of cancer cells and reduces inflammation. Another direction is to study its potential toxic effects on normal cells, to determine its safety. Additionally, further studies are needed to determine its efficacy in animal models and in human clinical trials. Finally, it may be useful to develop new derivatives of (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide, to improve its potency and reduce its toxicity.
Synthesemethoden
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide has been synthesized using various methods. One of the commonly used methods is the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of glacial acetic acid and sodium acetate. The product obtained is then treated with 4-methylbenzyl chloride to obtain the final product. Other methods include the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of piperidine and acetic acid, and the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide has potential applications in scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, it has been studied for its antimicrobial properties, and it has been found to have activity against various bacteria and fungi.
Eigenschaften
Produktname |
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-3-6-14(7-4-12)11-20-19(24)17-10-16(21-22-17)15-8-5-13(2)9-18(15)23/h3-10,21-22H,11H2,1-2H3,(H,20,24)/b16-15- |
InChI-Schlüssel |
GWROVKYCYGELTB-NXVVXOECSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C/C(=C/3\C=CC(=CC3=O)C)/NN2 |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C3C=CC(=CC3=O)C)NN2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C3C=CC(=CC3=O)C)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)